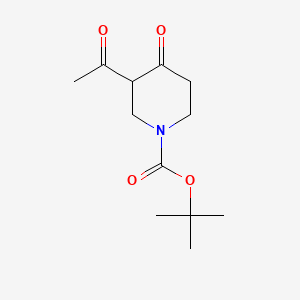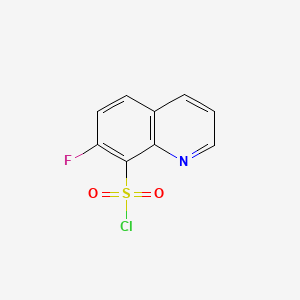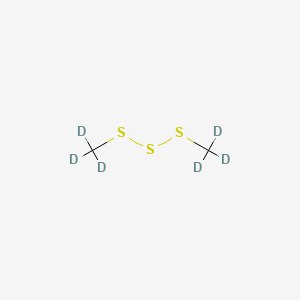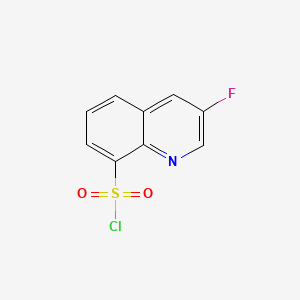
N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly interesting due to its structural modifications, which may impart unique biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid typically involves the modification of neuraminic acid. One common method includes the acetylation of neuraminic acid followed by methylation. The reaction conditions often require the use of acetic anhydride and methanol under controlled temperatures to ensure selective acetylation and methylation.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microbial strains capable of producing modified sialic acids. These methods are advantageous due to their scalability and cost-effectiveness.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in studying cellular recognition and signaling pathways.
Industry: Used in the production of glycoproteins and other biologically relevant molecules.
Mecanismo De Acción
The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid involves its interaction with specific cellular receptors and enzymes. The compound can mimic natural sialic acids, thereby influencing cellular processes such as adhesion, migration, and signaling. Molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins.
Comparación Con Compuestos Similares
- N-acetylneuraminic acid
- N-glycolylneuraminic acid
- 2,3-dehydro-2-deoxy-N-acetylneuraminic acid
Comparison: N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid is unique due to its hydroxyacetyl and methyl modifications. These structural changes can alter its binding affinity and specificity towards various receptors compared to other sialic acids. This uniqueness makes it a valuable tool in studying specific biological interactions and developing targeted therapeutics.
Propiedades
IUPAC Name |
(2R,5R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5?,6-,8-,9-,10?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUCYHODBBSMAK-PTSXKQDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1(CC([C@H](C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)







